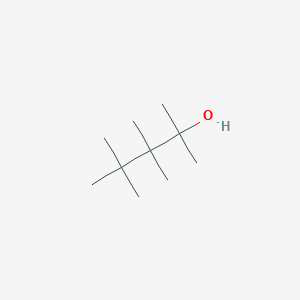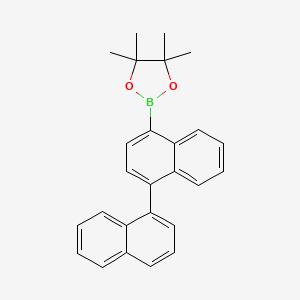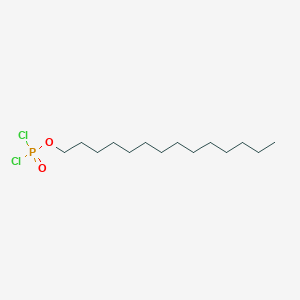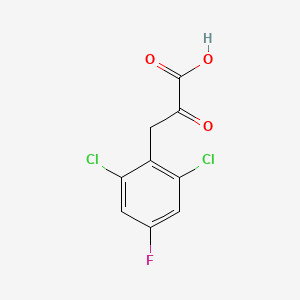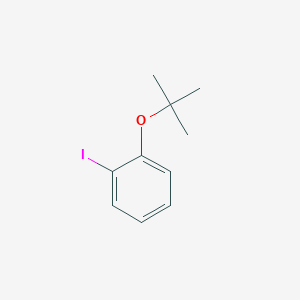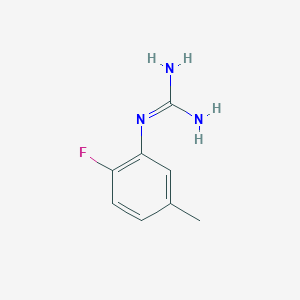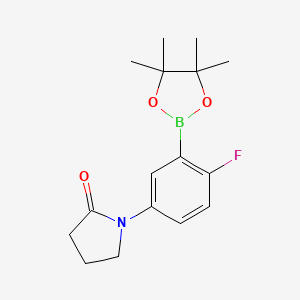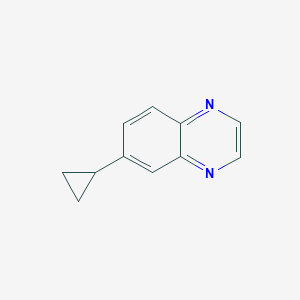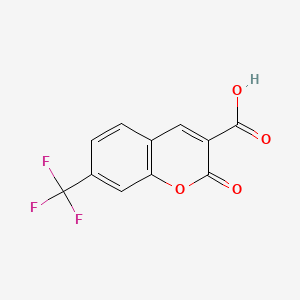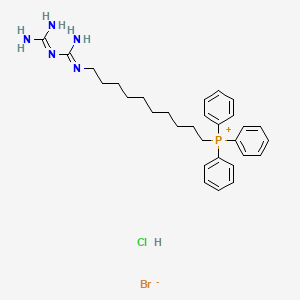
(10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride: is a compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is a derivative of triphenylphosphonium, a class of compounds known for their ability to target mitochondria. The presence of the carbamimidoylguanidino group adds to its chemical complexity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride typically involves the conjugation of a triphenylphosphonium group to a decyl chain that contains a carbamimidoylguanidino moiety. The synthetic route may include:
Starting Materials: Triphenylphosphine, decyl bromide, and carbamimidoylguanidine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as acetonitrile or dimethylformamide (DMF) under inert atmosphere to prevent oxidation.
Industrial Production Methods: This includes optimizing reaction conditions, using automated flash chromatography for purification, and ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonium center.
Reduction: Reduction reactions may target the carbamimidoylguanidino group.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center or the decyl chain.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other peroxides.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized phosphonium derivatives.
Reduction: Reduced carbamimidoylguanidino derivatives.
Substitution: Substituted phosphonium or decyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its ability to target mitochondria, making it useful in studies related to mitochondrial function and dysfunction.
Medicine:
- Potential therapeutic applications in targeting cancer cells due to its ability to exploit the hyperpolarized mitochondrial membrane potential of cancer cells .
Industry:
作用機序
The mechanism of action of (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride involves its ability to target mitochondria. The triphenylphosphonium group allows the compound to accumulate in the mitochondria due to the negative membrane potential. Once inside the mitochondria, the carbamimidoylguanidino group can interact with mitochondrial proteins and enzymes, potentially disrupting their function and leading to cell death in cancer cells .
類似化合物との比較
Mito-metformin: A triphenylphosphonium-conjugated metformin analog.
Para-methoxy (pMeO-MMe) and para-trifluoromethyl MMe (pCF3-MMe): Other triphenylphosphonium analogs with different substituents.
Uniqueness:
- The presence of the carbamimidoylguanidino group distinguishes (10-(3-Carbamimidoylguanidino)decyl)triphenylphosphonium bromide hydrochloride from other triphenylphosphonium compounds. This group may confer additional biological activity and specificity, making it a valuable compound for targeted therapies .
特性
分子式 |
C30H42BrClN5P |
|---|---|
分子量 |
619.0 g/mol |
IUPAC名 |
10-[[amino-(diaminomethylideneamino)methylidene]amino]decyl-triphenylphosphanium;bromide;hydrochloride |
InChI |
InChI=1S/C30H41N5P.BrH.ClH/c31-29(32)35-30(33)34-24-16-5-3-1-2-4-6-17-25-36(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;;/h7-15,18-23H,1-6,16-17,24-25H2,(H6,31,32,33,34,35);2*1H/q+1;;/p-1 |
InChIキー |
XAWNLEFQOGTHAQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCCN=C(N)N=C(N)N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)

